(Z)-6-(2-(4-fluorophenyl)-2-oxoethoxy)-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one
Description
This compound belongs to the benzofuran-3-one class, characterized by a fused benzofuran core with a ketone group at position 3. Key structural features include:
- A (Z)-configured 3,4,5-trimethoxybenzylidene substituent at position 2, which introduces steric bulk and electron-donating methoxy groups.
- A 2-(4-fluorophenyl)-2-oxoethoxy chain at position 6, featuring a fluorine-substituted aromatic ring and a ketone-linked ethoxy group.
These moieties likely influence its pharmacological profile, particularly in cancer chemoprevention or apoptosis induction, as seen in structurally related compounds .
Properties
IUPAC Name |
(2Z)-6-[2-(4-fluorophenyl)-2-oxoethoxy]-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21FO7/c1-30-23-11-15(12-24(31-2)26(23)32-3)10-22-25(29)19-9-8-18(13-21(19)34-22)33-14-20(28)16-4-6-17(27)7-5-16/h4-13H,14H2,1-3H3/b22-10- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LINZMMCJRYMHBU-YVNNLAQVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21FO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (Z)-6-(2-(4-fluorophenyl)-2-oxoethoxy)-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one is a novel derivative of benzofuran, which is recognized for its diverse biological activities. Benzofuran derivatives have been extensively studied for their potential therapeutic applications, including anti-inflammatory, antioxidant, anticancer, and antimicrobial effects. This article delves into the biological activity of this specific compound, summarizing key research findings and case studies.
Chemical Structure
The compound can be described structurally as follows:
- Benzofuran Core : A fused bicyclic structure that serves as a scaffold for various modifications.
- Substituents : The presence of a 4-fluorophenyl group and a 3,4,5-trimethoxybenzylidene moiety enhances its biological profile.
Anticancer Activity
Recent studies have demonstrated that benzofuran derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity in K562 Cells : Compounds similar to the target compound have shown the ability to induce apoptosis in K562 human leukemia cells. In one study, certain derivatives induced apoptosis by approximately 24%, suggesting that modifications in the benzofuran structure can enhance anticancer properties .
Antioxidant Properties
Benzofuran derivatives are noted for their antioxidant capabilities, which are crucial in combating oxidative stress-related diseases. The compound's structure allows for effective scavenging of free radicals, contributing to its potential as an antioxidant agent.
Anti-inflammatory Effects
The anti-inflammatory activity of benzofuran compounds has been well-documented. For example:
- Cytokine Inhibition : A related benzofuran derivative significantly reduced levels of pro-inflammatory cytokines such as TNF-α and IL-1 by over 90%, indicating strong anti-inflammatory properties . This suggests that this compound may similarly modulate inflammatory responses.
Molecular Docking
Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. For instance:
- HCV NS5B Polymerase : Similar benzofuran derivatives showed promising binding affinities against HCV NS5B polymerase, with docking scores indicating strong interactions that could lead to antiviral activity . This suggests that the target compound may also possess antiviral properties.
Apoptosis Induction Mechanism
Research indicates that benzofuran derivatives can induce apoptosis via mitochondrial pathways. The release of cytochrome C and subsequent activation of caspases are critical steps in this process. The compound's ability to generate reactive oxygen species (ROS) may further enhance its pro-apoptotic effects .
Case Studies and Research Findings
Scientific Research Applications
Pharmacological Applications
1. Tyrosinase Inhibition
Research has shown that compounds related to benzofuran structures can act as inhibitors of tyrosinase, an enzyme critical in melanin production. Tyrosinase inhibition can be beneficial in treating conditions like hyperpigmentation and melanoma. Studies indicate that aurones and their analogues exhibit significant inhibitory effects on human melanocyte-tyrosinase activity. For instance, derivatives with hydroxyl substitutions have demonstrated enhanced inhibition capabilities compared to unsubstituted versions .
2. Anticancer Activity
Benzofuran derivatives have been explored for their anticancer properties. The structural features of (Z)-6-(2-(4-fluorophenyl)-2-oxoethoxy)-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one may contribute to its potential as an antiproliferative agent. Various studies have indicated that similar compounds can induce apoptosis in cancer cells through different mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation .
3. Antimicrobial Properties
Compounds containing the benzofuran moiety have also been evaluated for their antimicrobial activities. Research highlights that certain benzofuran derivatives exhibit significant inhibitory effects against a range of bacteria and fungi, making them candidates for developing new antimicrobial agents .
Synthetic Methodologies
1. Microwave-Assisted Synthesis
Recent advancements in synthetic methodologies have employed microwave-assisted techniques to enhance the efficiency of synthesizing benzofuran derivatives. For example, solventless condensation reactions using clay catalysts under microwave irradiation have yielded high product yields with reduced reaction times . This method is particularly advantageous for producing complex structures like this compound.
2. Atom-Economic Approaches
The development of atom-economic synthetic routes has been a focus in recent research to minimize waste and improve yield. Techniques such as C–H activation and relay catalysis have shown promise in constructing benzofuran scaffolds efficiently . These methods can be adapted for synthesizing the target compound while maintaining structural integrity.
Case Studies
Comparison with Similar Compounds
Key Research Findings and Implications
Electron-Donating vs. Electron-Withdrawing Groups: The target compound’s 3,4,5-trimethoxybenzylidene group (electron-donating) contrasts with analogs bearing halogens (e.g., Cl in , Br in ). Methoxy groups enhance lipophilicity and π-π stacking, whereas halogens may improve electrophilic reactivity but reduce solubility.
Substituent Steric Effects :
- Bulky substituents (e.g., trimethoxybenzylidene) may hinder interaction with flat binding pockets but improve intercalation into DNA or hydrophobic enzyme cavities. Smaller groups (e.g., furan in ) likely favor faster diffusion but weaker binding.
Biological Activity :
- While direct data on the target compound’s activity is unavailable, analogs with 2-oxoethoxy chains (e.g., ) have shown apoptotic activity in preliminary studies, suggesting a role for the ketone linkage in disrupting cellular pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
